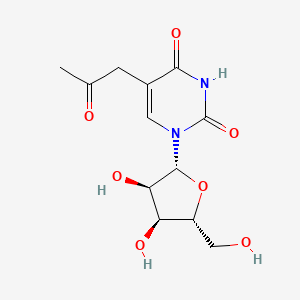

5-(2-Oxopropyl)uridine

Description

5-(2-Oxopropyl)uridine is a modified nucleoside derivative featuring a uridine backbone with a 2-oxopropyl substituent at the C5 position of the uracil base. This compound is synthesized through regioselective C-C bond formation reactions between uridine derivatives and active methylene compounds under basic conditions . The 2-oxopropyl group introduces unique steric and electronic properties, distinguishing it from canonical uridine and making it a subject of interest in nucleoside chemistry and biomedical research.

Properties

CAS No. |

77181-66-9 |

|---|---|

Molecular Formula |

C12H16N2O7 |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-oxopropyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H16N2O7/c1-5(16)2-6-3-14(12(20)13-10(6)19)11-9(18)8(17)7(4-15)21-11/h3,7-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t7-,8-,9-,11-/m1/s1 |

InChI Key |

NEOJKYRRLHDYII-TURQNECASA-N |

Isomeric SMILES |

CC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxopropyl)uridine typically involves the reaction of uridine with 2-oxopropyl derivatives under controlled conditions. One common method includes reacting uridine with 2,2-dimethoxypropane in the presence of an acid catalyst to introduce the oxopropyl group . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 5-(2-Oxopropyl)uridine may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxopropyl)uridine undergoes various chemical reactions, including:

Oxidation: The oxopropyl group can be further oxidized to form carboxyl derivatives.

Reduction: Reduction reactions can convert the oxopropyl group to alcohol derivatives.

Substitution: The oxopropyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include carboxyl derivatives, alcohol derivatives, and substituted uridine compounds

Scientific Research Applications

5-(2-Oxopropyl)uridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study nucleic acid interactions and modifications.

Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.

Industry: It is used in the production of nucleoside analogs for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2-Oxopropyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. It targets specific molecular pathways, including those involved in DNA and RNA synthesis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Uridine Derivatives

Structural Analogues at the C5 Position

The C5 position of uridine is a common site for chemical modifications, which alter solubility, stability, and biological activity. Below is a comparative analysis of 5-(2-Oxopropyl)uridine with other C5-modified uridine derivatives:

5-Fluoro-2',3'-O-isopropylideneuridine (CAS 2797-17-3)

- Substituent : Fluorine atom at C5.

- Protecting Group : 2',3'-O-isopropylidene stabilizes the ribose moiety.

- Properties : Enhanced metabolic stability due to fluorine's electronegativity, making it useful in biochemical studies .

- Applications : Used as a precursor for antiviral and anticancer nucleoside analogs.

5-Hydroxy-2',3'-O-isopropylideneuridine (CAS 20406-82-0)

- Substituent : Hydroxyl group at C5.

- Protecting Group : 2',3'-O-isopropylidene.

- Properties : The hydroxyl group increases polarity, affecting solubility and hydrogen-bonding capacity.

- Applications : Investigated for its role in RNA modification and enzyme interaction studies .

5-Iodo-2',3'-O-isopropylideneuridine Derivatives

Functional Group Comparison: 2-Oxopropyl vs. Other Substituents

Non-Uridine Analogues with 2-Oxopropyl Groups

3-(2-Oxopropyl)coronaridine (Compound 9 from Ervatamia hainanensis)

- Backbone : Coronaridine (indole alkaloid).

- Substituent : 2-Oxopropyl at C3.

- Comparison : While structurally distinct from uridine, the 2-oxopropyl group in this alkaloid highlights its versatility in enhancing bioactivity across diverse scaffolds .

5-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-(2-oxopropyl)thiazolidine-2,4-dione (Compound 5)

- Backbone: Thiazolidinedione (non-nucleoside).

- Substituent : 2-Oxopropyl at N3.

- Comparison : Demonstrates the 2-oxopropyl group's role in modulating antioxidant and enzymatic inhibitory activities in heterocyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.